N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide: is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a bromobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through the coupling of thiophene derivatives. For instance, 2,2’-bithiophene can be prepared by the oxidative coupling of thiophene using reagents like iron(III) chloride.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction. For example, 2-bromoethanol can react with a suitable nucleophile to form the hydroxyethyl intermediate.
Sulfonamide Formation: The final step involves the reaction of the hydroxyethyl intermediate with 2-bromobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The bithiophene moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions, affecting the sulfonamide or bithiophene units.
Substitution: The bromine atom in the benzenesulfonamide group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the sulfonamide or bithiophene units.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Electronics: The bithiophene moiety makes this compound a candidate for use in organic semiconductors and conductive polymers.
Catalysis: It can serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Drug Development: The sulfonamide group is a common pharmacophore in medicinal chemistry, making this compound a potential candidate for drug development.
Biological Probes: It can be used in the design of probes for biological imaging and diagnostics.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Polymer Science: It can be incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide depends on its application:
In Organic Electronics: The bithiophene unit facilitates charge transport, while the sulfonamide group can influence the compound’s solubility and processability.
In Medicinal Chemistry: The sulfonamide group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
2,2’-Bithiophene: A simpler analog without the hydroxyethyl and sulfonamide groups.
5-Bromo-2,2’-bithiophene: Similar structure but lacks the hydroxyethyl and sulfonamide functionalities.
N-(2-Hydroxyethyl)-2-bromobenzenesulfonamide: Lacks the bithiophene moiety.
Uniqueness: N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide is unique due to the combination of the bithiophene unit, hydroxyethyl group, and sulfonamide functionality. This combination imparts unique electronic, chemical, and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S3/c17-12-3-1-2-4-16(12)24(20,21)18-9-13(19)15-6-5-14(23-15)11-7-8-22-10-11/h1-8,10,13,18-19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUANHZFBXHSIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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